L-ANAP hydrochloride L-ANAP hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13618001
InChI: InChI=1S/C15H16N2O3.ClH/c1-9(18)10-2-3-12-7-13(5-4-11(12)6-10)17-8-14(16)15(19)20;/h2-7,14,17H,8,16H2,1H3,(H,19,20);1H/t14-;/m0./s1
SMILES: CC(=O)C1=CC2=C(C=C1)C=C(C=C2)NCC(C(=O)O)N.Cl
Molecular Formula: C15H17ClN2O3
Molecular Weight: 308.76 g/mol

L-ANAP hydrochloride

CAS No.:

Cat. No.: VC13618001

Molecular Formula: C15H17ClN2O3

Molecular Weight: 308.76 g/mol

* For research use only. Not for human or veterinary use.

L-ANAP hydrochloride -

Specification

Molecular Formula C15H17ClN2O3
Molecular Weight 308.76 g/mol
IUPAC Name (2S)-3-[(6-acetylnaphthalen-2-yl)amino]-2-aminopropanoic acid;hydrochloride
Standard InChI InChI=1S/C15H16N2O3.ClH/c1-9(18)10-2-3-12-7-13(5-4-11(12)6-10)17-8-14(16)15(19)20;/h2-7,14,17H,8,16H2,1H3,(H,19,20);1H/t14-;/m0./s1
Standard InChI Key CVCVMOWHECWHDK-UQKRIMTDSA-N
Isomeric SMILES CC(=O)C1=CC2=C(C=C1)C=C(C=C2)NC[C@@H](C(=O)O)N.Cl
SMILES CC(=O)C1=CC2=C(C=C1)C=C(C=C2)NCC(C(=O)O)N.Cl
Canonical SMILES CC(=O)C1=CC2=C(C=C1)C=C(C=C2)NCC(C(=O)O)N.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Stereochemistry

L-ANAP hydrochloride belongs to the class of naphthalene-containing amino acids, characterized by a 6-acetylnaphthalen-2-yl group linked to an alanine backbone via an amino bridge. The hydrochloride salt enhances solubility in aqueous buffers, critical for biological applications. The IUPAC name, 3-[(6-acetylnaphthalen-2-yl)amino]-2-aminopropanoic acid hydrochloride, reflects its precise substituent arrangement . The stereochemistry at the α-carbon follows the L-configuration, ensuring compatibility with ribosomal protein synthesis machinery .

Table 1: Key Molecular Properties of L-ANAP Hydrochloride

PropertyValueSource
Molecular FormulaC15H17ClN2O3\text{C}_{15}\text{H}_{17}\text{ClN}_2\text{O}_3PubChem , MedChemExpress
Molecular Weight308.76 g/molPubChem
SMILESCC(=O)C1=CC2=C(C=C1)C=C(C=C2)NCC(C(=O)O)N.ClPubChem
CAS Number2308035-47-2PubChem
Purity (LCMS)99.89%MedChemExpress

Spectral and Fluorescent Properties

The fluorescence emission spectrum of L-ANAP peaks near 485 nm in aqueous environments, with minor shifts depending on local polarity . Incorporation into proteins at specific sites (e.g., the S4 helix of voltage-gated proton channels) allows monitoring of structural rearrangements. For instance, when embedded in the S4 segment of human HV_V1 channels, L-ANAP’s fluorescence intensity increases upon depolarization due to reduced quenching by nearby aromatic residues like phenylalanine 150 (F150) .

Table 2: Spectroscopic Data for L-ANAP Hydrochloride

ParameterValueConditions
λem\lambda_{\text{em}}477–485 nmpH 7.0, aqueous buffer
Quantum Yield0.32 (relative to free Anap)In HV_V1 channels
Quenching PartnersF150 (S2 helix)HV_V1 channels

Synthesis and Purification

Synthetic Routes

L-ANAP hydrochloride is synthesized via enantioselective methods to preserve the L-configuration. Xiang and Wang (2011) developed a multi-step protocol starting from 6-acetyl-2-naphthylamine, involving:

  • Boc-protection of the amino group.

  • Coupling with bromoalanine methyl ester under Ullmann conditions.

  • Ester hydrolysis and subsequent hydrochloride salt formation .
    The methyl ester variant (L-ANAP methyl ester hydrochloride, C16H18N2O3HCl\text{C}_{16}\text{H}_{18}\text{N}_2\text{O}_3 \cdot \text{HCl}) serves as an intermediate, improving cell permeability during in vitro incorporation .

Analytical Validation

MedChemExpress reports a purity of 99.89% for L-ANAP hydrochloride batches, verified by liquid chromatography-mass spectrometry (LCMS) . Residual solvents and byproducts are minimized through reverse-phase chromatography, ensuring suitability for sensitive biophysical assays.

Applications in Protein Engineering and Biophysics

Site-Specific Protein Labeling

L-ANAP’s genetic incorporation via amber stop codon suppression enables precise tagging of proteins without disrupting native function. In HV_V1 proton channels, substitution at residues Q191 (S3–S4 linker) and A197–I202 (S4 helix) yielded functional channels with fluorescence signals correlating with voltage sensor movement .

Monitoring Conformational Dynamics

Simultaneous patch-clamp and fluorescence recordings revealed that L-ANAP’s emission kinetics track S4 helix displacement in HV_V1 channels. Depolarization-induced fluorescence increases exhibit two kinetic components:

  • Fast phase (τ1050 ms\tau \approx 10–50\ \text{ms}): Reflects initial S4 movement.

  • Slow phase (τ200500 ms\tau \approx 200–500\ \text{ms}): Corresponds to channel opening and proton permeation .
    This biphasic behavior suggests at least three conformational states in the activation pathway.

pH-Dependent Quenching Mechanisms

Fluorescence quenching by F150 in HV_V1’s S2 helix provides a spatial ruler for measuring S4 displacement. Mutating F150 to alanine (F150A) increased basal fluorescence by 60%, confirming its role as a static quencher . ΔpH modulates quenching efficiency, offering insights into proton gradient-dependent gating.

Recent Advances and Future Directions

Elucidating Voltage Sensor Coupling

Recent studies using L-ANAP-labeled HV_V1 channels demonstrated that S4 movement can occur post-channel opening, challenging traditional gating models . This finding implies modular regulation of voltage sensing and pore domains.

Expanding Genetic Code Toolkits

Efforts to engineer orthogonal tRNA/synthetase pairs for L-ANAP incorporation in mammalian cells aim to broaden its utility in live-cell imaging .

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